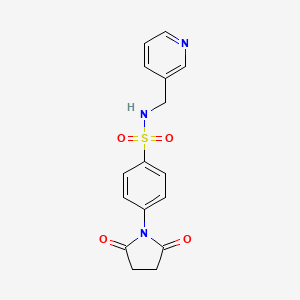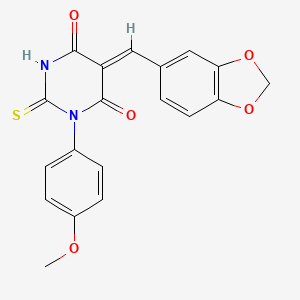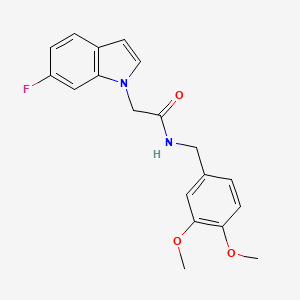![molecular formula C16H17ClO4 B4886795 2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4886795.png)
2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene, also known as Bis(2-chloroethoxy)methyl ether (BCME), is a chemical compound that has been widely used in the past as an industrial solvent and a biocide. However, due to its carcinogenic properties, its use has been banned in many countries. Despite its harmful effects, BCME has been extensively studied for its chemical and biological properties.
作用机制
BCME is a potent carcinogen that can cause DNA damage and mutations. It reacts with DNA to form adducts, which can lead to the formation of tumors. BCME can also cause oxidative stress, which can lead to cell death and tissue damage.
Biochemical and Physiological Effects:
Exposure to BCME can cause a wide range of biochemical and physiological effects. It can cause DNA damage, mutations, and tumors. BCME can also cause oxidative stress, which can lead to cell death and tissue damage. Exposure to BCME can also cause respiratory problems, skin irritation, and eye irritation.
实验室实验的优点和局限性
BCME has several advantages and limitations for lab experiments. One advantage is that it is a potent carcinogen that can be used to study the mechanism of action of other carcinogens. BCME can also be used to study the effects of exposure to carcinogens on the human body. However, BCME is highly toxic and requires careful handling. Its use is also restricted due to its carcinogenic properties.
未来方向
There are several future directions for the study of BCME. One direction is to study the mechanism of action of BCME in more detail. This could lead to the development of new treatments for cancer. Another direction is to study the effects of exposure to BCME on different organs and tissues. This could help to better understand the health effects of exposure to carcinogens. Finally, there is a need to develop safer alternatives to BCME for industrial and biocidal applications.
Conclusion:
In conclusion, BCME is a highly toxic chemical that has been extensively studied for its chemical and biological properties. It is a potent carcinogen that can cause DNA damage, mutations, and tumors. BCME has several advantages and limitations for lab experiments. Its use is restricted due to its carcinogenic properties. There are several future directions for the study of BCME, including the development of new treatments for cancer, the study of the effects of exposure to BCME on different organs and tissues, and the development of safer alternatives to BCME for industrial and biocidal applications.
合成方法
BCME can be synthesized by the reaction of 2-chloroethanol with 2,3-dimethoxyphenol in the presence of a strong base such as sodium hydride. The product is then treated with hydrochloric acid to obtain BCME. The synthesis of BCME is a complex process that requires careful handling due to its toxicity.
科学研究应用
BCME has been extensively studied for its chemical and biological properties. It has been used as a model compound to study the carcinogenic properties of other chemicals. BCME has also been used to study the mechanism of action of other carcinogens. In addition, BCME has been used to study the effects of exposure to carcinogens on the human body.
属性
IUPAC Name |
2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO4/c1-18-14-8-5-9-15(19-2)16(14)21-11-10-20-13-7-4-3-6-12(13)17/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUDLGABMBCDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Chlorophenoxy)ethoxy]-1,3-dimethoxybenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4886720.png)


![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl (4-biphenylyloxy)acetate](/img/structure/B4886736.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B4886738.png)
![N-(3-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B4886750.png)
![1-[2-(2-methylphenoxy)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B4886755.png)

![10-(diphenylmethylene)-4-(4-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4886764.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4886768.png)
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4886779.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4886793.png)
